Proflavine hemisulfate hydrate
Overview
Description
Proflavine hemisulfate hydrate is a small, amphipathic, acridine-derived fluorescent dye. It is commonly used as a rapid stain for cytological studies of biological specimens due to its ability to intercalate double-stranded DNA . This compound is known for its fluorescent properties, making it useful in various scientific applications.
Preparation Methods
Proflavine hemisulfate hydrate can be synthesized through several methods. One common approach involves the pyrolysis of citric acid to produce amine-capped carbon dots, which are then complexed with proflavine . Another method includes the photochemical demethylation of methyladenines to prepare adenine and adenine nucleotides . Industrial production methods typically involve the treatment of an aqueous solution with charcoal, followed by concentration, chilling, and filtration to obtain the desired compound .
Chemical Reactions Analysis
Proflavine hemisulfate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Proflavine hemisulfate hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Proflavine hemisulfate hydrate exerts its effects by intercalating DNA, thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction and makes it an effective antibacterial agent. The molecular targets and pathways involved include DNA intercalation and the subsequent disruption of DNA synthesis .
Comparison with Similar Compounds
Proflavine hemisulfate hydrate is similar to other acridine-derived compounds, such as acriflavine and 3,6-diaminoacridine . it is unique in its ability to rapidly stain cytological specimens and its use as a fluorescent contrast agent . Other similar compounds include:
Acriflavine: Another acridine-derived compound with similar antibacterial properties.
3,6-Diaminoacridine: A compound with similar DNA intercalation properties.
This compound stands out due to its specific applications in fluorescence microscopy and cytological staining .
Properties
IUPAC Name |
acridine-3,6-diamine;sulfuric acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N3.H2O4S.H2O/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4;/h2*1-7H,14-15H2;(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRLDKDFCPUGCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Proflavine hemisulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19748 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1811-28-5 | |
Record name | 3,6-Acridinediamine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Proflavine hemisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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